molecular formula C13H12FN3OS B5063567 N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide

N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide

Cat. No. B5063567
M. Wt: 277.32 g/mol
InChI Key: OVZCTXOFHUVRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, also known as FMA-NT, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in cancer therapy. FMA-NT is a derivative of the anti-cancer drug sorafenib and has been shown to exhibit potent anti-tumor activity in preclinical studies.

Scientific Research Applications

N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide exhibits potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and liver cancer. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has also been shown to inhibit the growth of cancer cells in animal models and to enhance the efficacy of other anti-cancer drugs, such as doxorubicin and cisplatin.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are critical for cancer cell growth and survival. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of several protein kinases, including RAF, MEK, and ERK, which are involved in the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in cancer cells and plays a critical role in promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cell migration and invasion, which are critical processes for cancer metastasis. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has been shown to induce the expression of several tumor suppressor genes, including p53 and p21, and to downregulate the expression of several oncogenes, including c-Myc and cyclin D1.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide has several advantages as a research tool for studying cancer biology. It exhibits potent anti-tumor activity in a variety of cancer cell lines and animal models, making it a useful tool for studying the molecular mechanisms of cancer growth and metastasis. N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide also enhances the efficacy of other anti-cancer drugs, making it a potential candidate for combination therapy.
However, N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dosage and administration route for N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide.

Future Directions

There are several future directions for the research of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide. One potential direction is to investigate the combination therapy of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide with other anti-cancer drugs. Another potential direction is to study the toxicity and pharmacokinetics of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide in animal models and to determine its optimal dosage and administration route. Additionally, further studies are needed to elucidate the molecular mechanisms of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide's anti-tumor activity and to identify potential biomarkers for predicting its efficacy in cancer patients.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide involves the reaction between 2-chloro-N-(2-fluorophenyl)acetamide and 6-methyl-4-pyrimidinethiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with an acid. The yield of the synthesis process is typically around 60-70%, and the purity of the final product can be achieved through recrystallization.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9-6-13(16-8-15-9)19-7-12(18)17-11-5-3-2-4-10(11)14/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZCTXOFHUVRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-2-[(6-methylpyrimidin-4-YL)sulfanyl]acetamide

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